2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid
CAS No.: 1707369-55-8
Cat. No.: VC2768667
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1707369-55-8 |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 2-[1-(2-methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H16N2O2/c1-7(2)5-13-6-8(4-12-13)9-3-10(9)11(14)15/h4,6-7,9-10H,3,5H2,1-2H3,(H,14,15) |
| Standard InChI Key | IOIRLXQTYQZJQA-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C=C(C=N1)C2CC2C(=O)O |
| Canonical SMILES | CC(C)CN1C=C(C=N1)C2CC2C(=O)O |
Introduction
Physical and Chemical Properties
Basic Identification and Structural Information
| Property | Value | Significance |
|---|---|---|
| CAS Number | 1707369-55-8 | Unique identifier for database referencing |
| Molecular Formula | C11H16N2O2 | Defines atomic composition |
| Molecular Weight | 208.26 g/mol | Small molecule with potential drug-like properties |
| Functional Groups | Carboxylic acid, pyrazole, cyclopropane | Contributes to reactivity profile |
| Solubility | Moderately soluble in polar organic solvents | Affects handling and formulation possibilities |
| Structural Features | Strained cyclopropane ring, pyrazole heterocycle | Influences chemical reactivity and biological interactions |
The carboxylic acid functional group in this compound imparts acidic properties, allowing it to participate in acid-base reactions and form salts with appropriate bases. This functionality also enables the compound to engage in hydrogen bonding, which can be crucial for specific biological interactions. The pyrazole ring, as a nitrogen-containing heterocycle, contributes to the compound's ability to interact with various biological targets through hydrogen bonding, π-stacking, and other non-covalent interactions.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid typically follows multi-step synthetic pathways that incorporate both the pyrazole ring formation and the attachment of the cyclopropane carboxylic acid moiety. The primary synthetic route involves the reaction of 1-(2-methylpropyl)-1H-pyrazole with cyclopropane-1-carboxylic acid under controlled conditions. This process requires careful optimization of reaction parameters to achieve satisfactory yields and high purity of the final product. The selection of appropriate catalysts, solvents, and reaction conditions plays a crucial role in determining the efficiency of the synthetic process. Various catalytic systems, including transition metal catalysts, may be employed to facilitate specific bond formations during the synthesis.
Reaction Conditions and Optimization
The efficiency of the synthesis is greatly influenced by reaction conditions such as temperature, pressure, and reaction time. Optimization studies typically explore variations in these parameters to identify conditions that maximize yield while minimizing side reactions. The choice of solvents is particularly important, as it can affect the solubility of reactants and intermediates, as well as the rate and selectivity of reactions. Polar aprotic solvents often provide favorable conditions for many of the reactions involved in the synthesis of this compound. Additionally, the order of reagent addition and the concentration of reactants can significantly impact the outcome of the synthesis. Careful control of these variables is essential for achieving reproducible and scalable synthetic procedures.
Table 2: Key Synthetic Parameters for 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid
| Parameter | Typical Conditions | Impact on Synthesis |
|---|---|---|
| Temperature | 60-100°C | Affects reaction rate and selectivity |
| Solvent System | Polar aprotic solvents (DMF, DMSO) | Influences solubility and reaction efficiency |
| Catalysts | Transition metal catalysts, acids/bases | Facilitates specific bond formations |
| Reaction Time | 6-24 hours | Allows for complete conversion |
| Purification Method | Column chromatography, recrystallization | Ensures high purity of final product |
| Scale | Laboratory to pilot scale | Determines production capacity and efficiency |
Purification and Characterization
Following the synthesis, purification steps are essential to obtain the compound with high purity for research purposes. Common purification techniques include column chromatography, recrystallization, and preparative HPLC. The purified compound is typically characterized using various analytical techniques to confirm its identity and purity. These techniques include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis. NMR spectroscopy provides detailed information about the structural arrangement of atoms in the molecule, while mass spectrometry confirms the molecular weight and can provide insights into the fragmentation pattern. Infrared spectroscopy is particularly useful for identifying functional groups such as the carboxylic acid and the pyrazole ring.
Biological Activity and Mechanisms
Enzyme Inhibition Properties
One of the most significant biological activities of 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid is its ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme that plays a crucial role in fatty acid metabolism. ACC catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, which is the rate-limiting step in fatty acid synthesis. By inhibiting this enzyme, the compound can potentially modulate lipid metabolism, leading to decreased fatty acid synthesis and increased fatty acid oxidation. This mechanism is particularly relevant for metabolic disorders such as obesity and metabolic syndrome, where dysregulation of lipid metabolism is a key pathological feature.
The inhibition of ACC by this compound likely involves specific interactions between the molecule and the enzyme's active site. The structural features of the compound, including the cyclopropane ring and the pyrazole moiety, may contribute to its ability to bind effectively to the enzyme. The carboxylic acid group could participate in hydrogen bonding with specific amino acid residues in the enzyme's binding pocket, enhancing the specificity and strength of the interaction.
Anti-inflammatory Properties
Preliminary studies suggest that 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid may exhibit anti-inflammatory properties. While the exact mechanisms underlying these effects require further investigation, several potential pathways have been proposed. The compound may modulate the activity of key enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX). Additionally, it might influence the production or signaling of inflammatory cytokines, which are central mediators of the inflammatory response. The potential anti-inflammatory effects of this compound make it an interesting candidate for research into treatments for inflammatory diseases, including arthritis, inflammatory bowel disease, and certain respiratory conditions.
Table 3: Biological Activities of 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid
| Biological Activity | Target/Pathway | Potential Applications | Research Status |
|---|---|---|---|
| ACC Inhibition | Acetyl-CoA carboxylase | Obesity, metabolic syndrome | Early research phase |
| Anti-inflammatory | Inflammatory enzymes, cytokine signaling | Inflammatory diseases | Preliminary studies |
| Metabolic Regulation | Fatty acid metabolism | Metabolic disorders | Under investigation |
| Cellular Signaling | Various signaling pathways | Multiple therapeutic areas | Early exploration |
Structure-Activity Relationships
Understanding the relationship between the structure of 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid and its biological activities is crucial for optimizing its potential therapeutic applications. Various structural elements of the compound may contribute differently to its interaction with biological targets. For instance, the cyclopropane ring may provide a specific spatial arrangement that is critical for binding to certain enzymes, while the pyrazole ring may contribute to interactions with specific amino acid residues through π-stacking or hydrogen bonding. The 2-methylpropyl substituent could influence the compound's lipophilicity, affecting its ability to cross cellular membranes and access intracellular targets. By systematically investigating how modifications to different parts of the molecule affect its biological activities, researchers can develop a deeper understanding of the structure-activity relationships and potentially design more effective derivatives.
| Application Area | Specific Uses | Key Advantages | Current Status |
|---|---|---|---|
| Drug Development | Lead compound for metabolic disorders | ACC inhibition mechanism | Early-stage research |
| Anti-inflammatory Research | Investigation of novel anti-inflammatory agents | Potential alternative mechanism to NSAIDs | Preliminary studies |
| Synthetic Building Block | Creation of chemical libraries | Versatile functionalization options | Actively utilized |
| Mechanistic Studies | Understanding enzyme-inhibitor interactions | Well-defined structural features | Ongoing research |
| Material Science | Development of specialty polymers and materials | Unique structural properties | Exploratory phase |
Research Challenges and Future Directions
While 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid shows promise in various research applications, several challenges need to be addressed to fully realize its potential. One key challenge is optimizing the synthesis to achieve higher yields and purity, especially for large-scale production. Additionally, more comprehensive studies are needed to fully elucidate the compound's mechanism of action in biological systems and to characterize its pharmacokinetic properties. Future research directions may include the development of derivatives with enhanced potency and selectivity, the exploration of additional biological activities, and the investigation of potential synergistic effects when combined with other compounds. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to advance our understanding of this compound and to translate this knowledge into practical applications.
Comparative Analysis with Similar Compounds
Structural Analogues and Derivatives
To better understand the unique properties of 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid, it is valuable to compare it with structurally related compounds. Several analogues with modifications to different parts of the molecule have been studied, providing insights into structure-activity relationships. For instance, compounds with variations in the substituent at the N1 position of the pyrazole ring may exhibit different biological activities and physicochemical properties. Similarly, modifications to the cyclopropane ring or the carboxylic acid group can significantly alter the compound's behavior in biological systems. These comparative studies help researchers identify the essential structural features for specific activities and guide the rational design of more effective derivatives.
One notable structural analogue is 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid, which differs in the position of attachment of the cyclopropane ring to the pyrazole moiety (5-position instead of 4-position). This seemingly minor change can significantly impact the compound's spatial arrangement and consequently its interactions with biological targets. Another important comparison is with 2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid, which features a phenyl group in place of the 2-methylpropyl substituent, potentially affecting the compound's lipophilicity and binding characteristics.
Table 5: Comparison of 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid with Related Compounds
| Compound | Structural Difference | Effect on Activity | Key Applications |
|---|---|---|---|
| 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid | Reference compound | ACC inhibition, potential anti-inflammatory | Metabolic disorders, inflammatory conditions |
| 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid | Pyrazole substitution at 5-position | Altered binding profile | Different spectrum of biological targets |
| 2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid | Phenyl instead of 2-methylpropyl | Modified lipophilicity | Potential different pharmacokinetics |
| Cyclopropane carboxylic acid derivatives | Lacks pyrazole moiety | Reduced target specificity | Broader but less selective applications |
| Pyrazole derivatives without cyclopropane | Lacks cyclopropane ring | Different spatial arrangement | Alternative biological targets |
Functional Comparisons
Beyond structural comparisons, functional comparisons between 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid and related compounds provide valuable insights into its unique properties. These comparisons typically focus on parameters such as inhibitory potency against specific enzymes, selectivity profiles, and pharmacokinetic properties. For instance, comparing the IC50 values (the concentration required to inhibit enzyme activity by 50%) of different compounds against acetyl-CoA carboxylase can reveal which structural features are most important for potent inhibition. Similarly, comparing the selectivity of different compounds across a panel of related enzymes can highlight factors that contribute to target specificity. These functional comparisons are essential for understanding the relationship between chemical structure and biological activity, and for guiding the development of improved compounds for specific applications.
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